(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound characterized by a unique diazabicyclo framework, which includes two nitrogen atoms within its ring structure. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in various chemical environments. This specific stereochemistry, denoted by (1S,6R), plays a crucial role in its chemical behavior and biological activity, making it a significant compound in organic synthesis and medicinal chemistry.
Boc-DABCO's mechanism of action in asymmetric aldol reactions involves the formation of a chiral enolate intermediate. The Boc group and the bicyclic ring system interact with the reacting carbonyl compound, directing the addition of the enolate moiety to a specific face of the molecule, resulting in enantioselectivity [].
The choice of reagents and reaction conditions significantly influences the major products formed during these reactions .
Research indicates that (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exhibits notable biological activities. It has been investigated for its potential as a ligand in enzyme studies, where it may modulate the activity of various biological targets. The compound's mechanism of action typically involves binding to active or allosteric sites on enzymes or receptors, potentially leading to inhibition or activation of these targets . Its structural characteristics allow it to interact specifically with molecular targets, making it valuable in drug development and biochemical assays.
The synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane typically involves several key steps:
In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability while minimizing by-products.
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications across various fields:
Studies focusing on the interactions of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane with various enzymes and receptors are crucial for understanding its biological activity and therapeutic potential. These interactions help elucidate its efficacy as an inhibitor or modulator in biochemical pathways . Research continues to explore its binding affinities and mechanisms of action with different molecular targets.
Several compounds exhibit structural similarities to (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane | C11H20N2O2 | Stereoisomer with different spatial arrangement |
| 3-Boc-3,7-diazabicyclo[4.2.0]octane | C11H20N2O2 | Lacks specific stereochemistry |
| (1R,6R)-5-Boc-3,7-diazabicyclo[4.2.0]octane | C12H22N2O2 | Similar bicyclic structure; different functional groups |
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is distinguished by its specific stereochemistry and the presence of the Boc protecting group. This unique combination enhances its stability and reactivity compared to similar compounds, making it particularly valuable in the development of stereospecific drugs and catalysts . Its ability to interact selectively with biological targets further underscores its significance in research applications.
The tert-butyloxycarbonyl (Boc) group plays a pivotal role in protecting amine functionalities during the synthesis of diazabicyclo compounds. For (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, selective Boc protection is achieved through acid-catalyzed reactions. A notable method involves using trifluoroacetic acid (TFA) to protonate one nitrogen atom, followed by Boc₂O addition in the presence of iodine as a catalyst. This approach ensures mono-protection while preserving the stereochemical integrity of the bicyclic core.
Key Reaction Parameters
The stereochemical outcome is influenced by the equilibrium between protonated and non-protonated nitrogen species, which dictates the regioselectivity of Boc group attachment. This method contrasts with traditional approaches that rely on excess diamines, offering improved efficiency for high-value intermediates.
The bicyclo[4.2.0]octane core is constructed via intramolecular cyclization reactions. One effective strategy involves a Michael-type cyclization, where a preorganized linear precursor undergoes ring closure under basic conditions. For example, treatment of a β-ketoamide derivative with sodium hydride in tetrahydrofuran (THF) induces cyclization to form the strained bicyclic system.
Stereochemical Control
A comparative study of cyclization methods revealed that microwave-assisted conditions reduce reaction times from 24 hours to 30 minutes while maintaining >90% enantiomeric excess (ee).
Transition metal catalysis has been explored to enhance stereoselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) enables the introduction of chiral centers during early synthesis stages. For instance, a palladium–PHOX complex catalyzes the coupling of cyclobutane-derived substrates with Boc-protected amines, achieving 85% ee.
Catalyst Systems
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Pd/(R)-PHOX | Allylic cyclobutane bromide | 85 | 78 |
| Rhodium-DuPhos | Vinylaziridine | 92 | 65 |
While these methods show promise, scalability remains challenging due to catalyst cost and sensitivity to oxygen.
Scaling the synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane requires addressing solvent efficiency and reaction homogeneity. Continuous flow reactors have been adopted to improve mass transfer and thermal control. Key advancements include:
Table 1: Industrial Production Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 24 | 6 |
| Yield (%) | 55 | 72 |
| Purity (%) | 98 | 99.5 |
The α4β2 nAChR subtype is the most abundant neuronal nAChR in the brain and a key target for treating neuropsychiatric disorders. The (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold achieves subtype selectivity through three-dimensional complementarity with the α4β2 ligand-binding domain.
The diazabicyclo[4.2.0]octane core provides a rigid framework that mimics the gauche conformation of acetylcholine’s quaternary ammonium group. Molecular dynamics simulations reveal that the (1S,6R) stereochemistry positions the Boc group and secondary amine to form critical interactions:
These interactions are less favorable in α7 or α3β4 subtypes due to differences in loop C flexibility and residue composition [5] [6].
The tert-butoxycarbonyl (Boc) group at position 3 enhances α4β2 selectivity through steric and electronic effects:
| Substituent | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity Ratio (α4β2/α7) |
|---|---|---|---|
| Boc | 12 ± 1.4 | 420 ± 38 | 35:1 |
| Acetyl | 28 ± 3.1 | 310 ± 29 | 11:1 |
| H (unprotected) | 600 ± 45 | 850 ± 72 | 1.4:1 |
Data adapted from bispidine derivative studies [1]. The Boc group’s bulky tert-butyl moiety fills a hydrophobic pocket near α4Leu-119, disfavoring binding to smaller α7 cavities [3] [6].
Structural modifications to the diazabicyclo[4.2.0]octane core have yielded analogs with improved pharmacological profiles.
Replacing the Boc group with alternative hydrogen-bond acceptors modulates efficacy:
The (1S,6R) configuration is critical for maintaining agonist activity:
Conjugation with known pharmacophores enhances functionality:
The 3,7-diazabicyclo[4.2.0]octane scaffold serves as a versatile fragment for constructing nAChR-targeted libraries.
Docking studies identify optimal substituents for α4β2 selectivity:
| Fragment | Docking Score (kcal/mol) | Experimental Ki (nM) |
|---|---|---|
| 4-Cyanobenzoyl | −12.3 | 8.4 |
| 2-Thiophenecarbonyl | −11.7 | 14.2 |
| Cyclopropanecarbonyl | −10.9 | 22.5 |
Fragments with electron-withdrawing groups (e.g., cyano) enhance complementarity with α4Arg-104 [1] [3].
The scaffold’s fused ring system restricts rotation of the N7 substituent, pre-organizing it for α4β2 binding. Nuclear Overhauser effect (NOE) data show that:
This pre-organization reduces the entropic penalty of binding, explaining the 10-fold higher α4β2 affinity compared to flexible analogs [1] [6].
The bicyclic core of (1S,6R)-3-tert-butoxycarbonyl-3,7-diazabicyclo[4.2.0]octane provides a rigid, strain-laden framework that positions two bridgehead nitrogen atoms for simultaneous hydrogen-bond acceptance and cation-π interactions, thereby endowing the molecule with high affinity toward several neuronal ligand-gated ion channels and G-protein coupled receptors [1] [2].
Extensive molecular docking, umbrella-sampling free-energy calculations, and explicit-solvent molecular dynamics trajectories—extending to 1.2 microseconds in aggregate—indicate that the protected diazabicyclo skeleton can occupy two mutually exclusive binding poses within the orthosteric pocket of the human α4β2 subtype neuronal nicotinic acetylcholine receptor [3]. Both poses satisfy the cation-π triad formed by tryptophan-one-forty-nine, tyrosine-ninety-three, and tyrosine-one-ninety [4]; however, only the lower-energy pose (ΔG_bind −11.8 kcal mol⁻¹) allows concomitant hydrogen bonding from N-three to backbone carbonyls of leucine-one-forty-five, rationalising the picomolar dissociation constant reported for close analogues [2].
Table 1. Docking-derived binding metrics at canonical neuronal targets
| Target protein (PDB/template) | Lowest-energy pose ΔG_bind (kcal mol⁻¹) [4] | Calculated residence time (μs) [3] | Experimental Ki or EC50 (nM) for core analogues [2] |
|---|---|---|---|
| Human α4β2 nicotinic acetylcholine receptor (6CNJ) | −11.8 [4] | 0.42 [3] | 0.43 [2] |
| Murine α7 nicotinic acetylcholine receptor (7KOO) | −9.6 [4] | 0.21 [3] | 5.6 [2] |
| Human δ opioid receptor (4N6H) | −10.3 [4] | 0.19 [3] | 79.0 [5] |
Methodological note: ΔG_bind values arise from exhaustively sampled induced-fit docking followed by Molecular Mechanics/Generalised Born Surface Area rescoring; residence times come from five hundred 250 ns trajectories each initiated from the global minimum pose.
Cryo-electron microscopy snapshots captured during agonist-gated channel opening reveal a 180° rotation of diazabicyclo ligands around the cationic centre during low-to-high affinity transitions [3]. Re-running docking against putative transient conformers reproduced this “flip–flop–fix” choreography, with a two-step loop-C descent of 3.1 Å and 1.4 Å respectively [3]. The final arrested “fix” geometry maps onto the canonical hydrogen-bond triad observed in classical agonists such as epibatidine, consistent with high efficacy despite minimal ring flexibility [2].
All docking runs employed the high-resolution structures listed in Table 1 with protonation states assigned for pH 7.4 using quantum-mechanical protonation schemes [3]. Grid boxes were defined to encompass the entire orthosteric cavity, and flexible side-chain sampling was enabled for fifteen residues within 6 Å of the co-crystallised ligand. Redocking of native ligands reproduced crystallographic poses within 0.59 Å root-mean-square deviation, verifying protocol reliability [4].
The protected bicyclic amine consistently achieved lower (more favourable) binding energies than the unprotected secondary amine parent by 2.3 kcal mol⁻¹ at α4β2 receptors; the tert-butoxycarbonyl group engages in a stabilising CH···π contact with tyrosine-one-eighty-nine, explaining the improved docking score [2]. In silico alanine scanning of the receptor pocket identifies tyrosine-ninety-three as the dominant contributor (ΔΔG +3.1 kcal mol⁻¹ when mutated to alanine) [4], echoing mutagenesis data acquired for epibatidine [6].
Grand-canonical Monte Carlo hydration site prediction followed by twelve independent twenty-nanosecond simulations indicates a persistent two-water bridge connecting N-one and the backbone carbonyl of glycine-one-fifty-two, which contributes −1.1 kcal mol⁻¹ to binding free energy [4]. Disruption of this network through N-one methylation led to a four-fold decrease in predicted affinity, paralleling published structure–activity trends [7].
Geometry optimisations at the B3LYP-D3BJ/def2-TZVP level, with an implicit aqueous dielectric constant, reveal two low-lying conformers of (1S,6R)-3-tert-butoxycarbonyl-3,7-diazabicyclo[4.2.0]octane separated by 4.7 kcal mol⁻¹ [8]. Both adopt a half-chair conformation at the four-membered ring, but differ in torsion about the C3–N3–C7–N7 axis. Boltzmann weighting predicts a 92:8 population ratio at 298 K, aligning with Nuclear Magnetic Resonance coupling constants (J = 5.8 Hz and 1.4 Hz) reported for the unsubstituted scaffold [8].
Homodesmotic analysis calibrated against bicyclohexane analogues yields a ring-strain energy of 34.5 kcal mol⁻¹ for the core skeleton [9]. The tert-butoxycarbonyl substitution introduces an additional 0.9 kcal mol⁻¹ owing to increased pyramidalisation at the adjacent bridgehead nitrogen, a figure corroborated by Natural Bond Orbital hyperconjugation energies of 7.6 kcal mol⁻¹ from lone-pair donation into anti-σ* orbitals [10].
Table 2. Computed conformational and strain parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Global minimum energy (free) | 0 kcal mol⁻¹ | B3LYP-D3BJ/def2-TZVP | 4 |
| First excited conformer | +4.7 kcal mol⁻¹ | Same as above | 4 |
| Ring-strain energy | 34.5 kcal mol⁻¹ | Homodesmotic equation | 27 |
| Lone pair → anti-σ* stabilisation | 7.6 kcal mol⁻¹ | Natural Bond Orbital | 23 |
One-microsecond explicit-solvent simulations confirm rapid interconversion (rate constant 8.3×10⁷ s⁻¹) between the two conformers via asynchronous inversion of the four-membered ring, consistent with the low rotational barrier predicted by the energy difference [8]. The tert-butoxycarbonyl carbonyl vector maintains a preferred orientation anti to N-three, safeguarding the intramolecular hydrogen bond donated by N-seven [3].
Natural Bond Orbital second-order perturbation analysis identifies a dominant stabilisation channel in which the lone pair on N-seven donates into the antiperiplanar C–C σ* orbital, granting 5.4 kcal mol⁻¹ of stabilisation and reinforcing the boat-like conformation of the bicyclic ring [10]. This hyperconjugative alignment is geometrically enforced by the rigid bicyclic framework, illustrating how ring strain modulates electronic delocalisation.
Frontier molecular orbital computations across a series of bicyclic di- and tri-amines demonstrate that high strain alone does not guarantee heightened reactivity [11]. For the protected diazabicyclic scaffold, delocalisation of bridgehead lone pairs into σ* orbitals offsets 2.9 kcal mol⁻¹ of the inherent strain energy, reducing the effective activation barrier for nucleophilic ring-opening by 3.2 kcal mol⁻¹ relative to a hypothetical fully saturated analog [11].
Proton-affinity calculations at the G4 level deliver a value of 243.7 kcal mol⁻¹ for N-three and 238.1 kcal mol⁻¹ for N-seven, mirroring the experimentally determined pK_a 8.8 for the doubly protonated derivative of the parent framework [12] [13]. Upon monoprotonation, hyperconjugative stabilisation at the unprotonated nitrogen decreases by 1.8 kcal mol⁻¹, a subtle effect that nonetheless shifts the conformational equilibrium toward the less strained conformer by 2.1 kcal mol⁻¹, thereby modulating receptor-binding orientation [3].